molecular formula C5H8N4O2 B12334082 Methyl 2-Methyl-2H-tetrazole-5-acetate CAS No. 26476-33-5

Methyl 2-Methyl-2H-tetrazole-5-acetate

Cat. No.: B12334082
CAS No.: 26476-33-5
M. Wt: 156.14 g/mol
InChI Key: SUGAVDMAJJYAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Methyl-2H-tetrazole-5-acetate is an organic compound that belongs to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-2H-tetrazole-5-acetate typically involves the cycloaddition reaction of azides with nitriles. One common method is the [3+2] cycloaddition of sodium azide with methyl 2-cyanoacetate under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-2H-tetrazole-5-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and other nitrogen-containing heterocycles .

Scientific Research Applications

Methyl 2-Methyl-2H-tetrazole-5-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Industry: This compound is used in the production of agrochemicals and as a stabilizer in explosives.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-2H-tetrazole-5-acetate involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Methyl-2H-tetrazole-5-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound in various applications, distinguishing it from other tetrazole derivatives .

Properties

CAS No.

26476-33-5

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(2-methyltetrazol-5-yl)acetate

InChI

InChI=1S/C5H8N4O2/c1-9-7-4(6-8-9)3-5(10)11-2/h3H2,1-2H3

InChI Key

SUGAVDMAJJYAQD-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.